molecular formula C25H20N2O4 B15022408 1-(4-Methoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Methoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15022408
M. Wt: 412.4 g/mol
InChI Key: DPYXFZKTWQSHPN-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-6,7-DIMETHYL-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrrole ring, and various substituents such as methoxyphenyl, dimethyl, and pyridinyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-6,7-DIMETHYL-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative.

    Pyrrole Ring Formation: The pyrrole ring is introduced through a condensation reaction with an appropriate amine, followed by cyclization.

    Substitution Reactions: The methoxyphenyl, dimethyl, and pyridinyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-6,7-DIMETHYL-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-METHOXYPHENYL)-6,7-DIMETHYL-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-(4-METHOXYPHENYL)-6,7-DIMETHYL-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYPHENYL)-6,7-DIMETHYL-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares similarities with other chromeno[2,3-c]pyrrole derivatives, such as:

Uniqueness

The uniqueness of 1-(4-METHOXYPHENYL)-6,7-DIMETHYL-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-6,7-dimethyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O4/c1-14-12-18-19(13-15(14)2)31-24-21(23(18)28)22(16-7-9-17(30-3)10-8-16)27(25(24)29)20-6-4-5-11-26-20/h4-13,22H,1-3H3

InChI Key

DPYXFZKTWQSHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)OC

Origin of Product

United States

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